

Comparative NMR Spectral Analysis of 3-Methoxy-4-methylbenzoic Acid and Structural Isomers

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Compound of Interest

Compound Name: 3-Methoxy-4-methylbenzoic acid

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A detailed examination of the ^1H and ^{13}C NMR spectra of **3-Methoxy-4-methylbenzoic acid** is presented, alongside a comparative analysis with its structural isomers, 3-methoxybenzoic acid and 4-methylbenzoic acid. This guide provides researchers, scientists, and drug development professionals with a comprehensive reference for the spectral characterization of these compounds, supported by experimental data and protocols.

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in organic chemistry for the structural elucidation of molecules. This guide focuses on the detailed ^1H and ^{13}C NMR spectral analysis of **3-Methoxy-4-methylbenzoic acid**. To provide a clearer understanding of the influence of substituent positioning on the NMR spectra, a comparative analysis with two of its isomers, 3-methoxybenzoic acid and 4-methylbenzoic acid, is included. The distinct electronic environments of the protons and carbon atoms in these molecules result in unique chemical shifts and coupling patterns, which are tabulated and discussed herein.

^1H and ^{13}C NMR Spectral Data

The ^1H and ^{13}C NMR spectral data for **3-Methoxy-4-methylbenzoic acid**, 3-methoxybenzoic acid, and 4-methylbenzoic acid are summarized in the tables below. All spectra were recorded in deuterated chloroform (CDCl_3).

Table 1: ¹H NMR Spectral Data (CDCl₃)

Compound	Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
3-Methoxy-4-methylbenzoic acid	10.5-12.5 (br s)	Broad Singlet	-	COOH
7.67	d	1.8	H-2	
7.59	dd	8.0, 1.8	H-6	
7.23	d	8.0	H-5	
3.92	s	-	OCH ₃	
2.26	s	-	CH ₃	
3-Methoxybenzoic acid[1]	7.73	ddd	7.6, 1.5, 1.0	Ar-H
7.63	dd	2.6, 1.5	Ar-H	
7.39	t	8.0	Ar-H	
7.16	ddd	8.3, 2.7, 1.0	Ar-H	
3.87	s	-	OCH ₃	
4-Methylbenzoic acid	8.03	d	8.2	H-2, H-6
7.28	d	8.2	H-3, H-5	
2.44	s	-	CH ₃	

Table 2: ¹³C NMR Spectral Data (CDCl₃)

Compound	Chemical Shift (δ) ppm	Assignment
3-Methoxy-4-methylbenzoic acid	172.0	C=O
158.3	C-3	
131.9	C-5	
129.8	C-1	
124.5	C-6	
123.9	C-4	
111.9	C-2	
55.8	OCH ₃	
16.4	CH ₃	
3-Methoxybenzoic acid[1]	171.8	C=O
159.6	C-3	
130.6	Ar-C	
129.6	Ar-CH	
122.7	Ar-CH	
120.5	Ar-C	
114.4	Ar-CH	
55.5	OCH ₃	
4-Methylbenzoic acid[1]	172.5	C=O
144.7	C-4	
130.3	C-2, C-6	
129.2	C-3, C-5	
126.6	C-1	
21.8	CH ₃	

Experimental Protocol

Sample Preparation: A sample of 5-10 mg of the solid compound was dissolved in approximately 0.7 mL of deuterated chloroform (CDCl_3) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. The solution was then transferred to a 5 mm NMR tube.

NMR Spectroscopy: ^1H and ^{13}C NMR spectra were acquired on a 400 MHz NMR spectrometer.

- ^1H NMR: Spectra were recorded with a spectral width of 16 ppm, a relaxation delay of 1.0 s, and 16 scans.
- ^{13}C NMR: Spectra were recorded with a spectral width of 250 ppm, a relaxation delay of 2.0 s, and 1024 scans.

All chemical shifts are reported in parts per million (ppm) relative to TMS (δ 0.00).

Spectral Interpretation and Comparison

The substitution pattern on the benzene ring significantly influences the chemical shifts of the aromatic protons and carbons.

In the ^1H NMR spectrum of **3-Methoxy-4-methylbenzoic acid**, the aromatic protons appear as distinct signals due to their different electronic environments. H-2 is a doublet, H-6 is a doublet of doublets, and H-5 is a doublet, reflecting their respective couplings. The methoxy and methyl protons appear as sharp singlets.

For 3-methoxybenzoic acid, the aromatic region shows a more complex pattern of multiplets due to the different coupling interactions between the four aromatic protons.^[1]

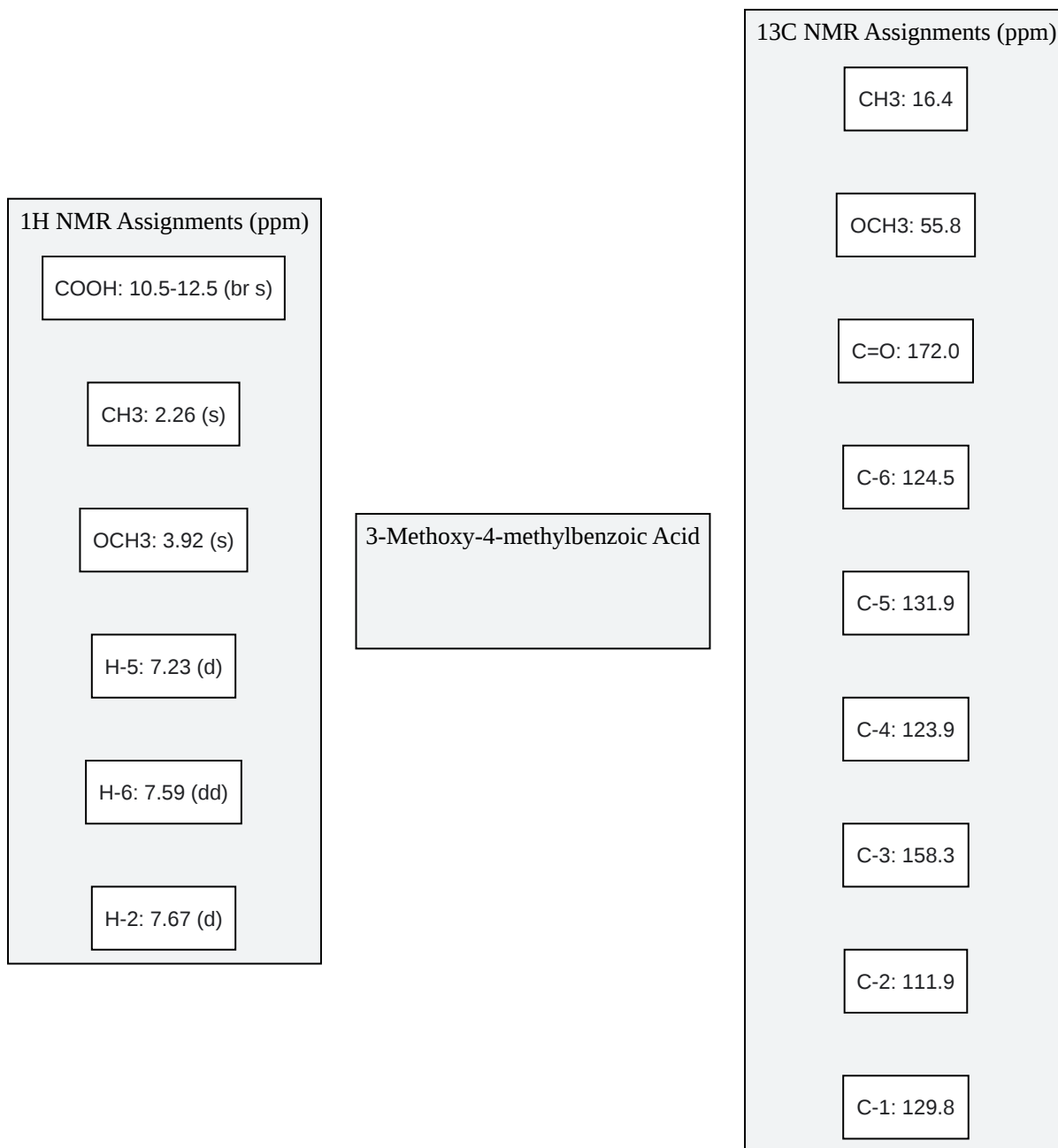
In contrast, the ^1H NMR spectrum of 4-methylbenzoic acid is simpler, showing two doublets in the aromatic region corresponding to the chemically equivalent H-2/H-6 and H-3/H-5 protons.

The ^{13}C NMR spectra also show clear differences. In **3-Methoxy-4-methylbenzoic acid**, the positions of the methoxy and methyl groups lead to a unique set of chemical shifts for the aromatic carbons. The carbon attached to the methoxy group (C-3) is significantly shielded, while the positions of the other carbons are influenced by both substituents.

The spectra of 3-methoxybenzoic acid and 4-methylbenzoic acid provide a baseline for understanding the individual effects of the methoxy and methyl groups on the carbon chemical shifts.[1]

Visualization of Molecular Structure and NMR Assignments

The following diagram illustrates the molecular structure of **3-Methoxy-4-methylbenzoic acid** with the assignment of the ^1H and ^{13}C NMR signals.



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Caption: Molecular structure and NMR assignments for **3-Methoxy-4-methylbenzoic acid**.

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References

- 1. rsc.org [rsc.org]
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